1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-2-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)4-9-3-2-8(6-11)5-10(9)13/h2-3,5,13H,4,6H2,1H3 |
InChI Key |
ORYNYRVHNQISAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)CCl)O |
Origin of Product |
United States |
Preparation Methods
Electrophilic Chloromethylation of 4-Hydroxypropiophenone
A widely cited method involves electrophilic chloromethylation of 4-hydroxypropiophenone (Figure 1). The reaction employs paraformaldehyde and hydrochloric acid under controlled conditions:
- 4-Hydroxypropiophenone (0.15 mol) is dissolved in concentrated HCl.
- Paraformaldehyde (1.2 equiv) is added gradually at 0–5°C.
- The mixture is stirred for 4–6 hours, yielding (3-chloromethyl-4-hydroxyphenyl)propan-1-one as a precipitate.
- The product is isolated via filtration and crystallized from benzene or ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 57–75% |
| Melting Point | 132–135°C |
| Purity | Confirmed by TLC and NMR |
This method leverages the reactivity of the phenolic hydroxyl group for regioselective chloromethylation.
Friedel-Crafts Alkylation
An alternative route uses Friedel-Crafts alkylation to introduce the chloromethyl group:
- 2-Hydroxyphenylpropan-2-one is reacted with chloromethyl methyl ether (MOMCl).
- The reaction is catalyzed by AlCl₃ at 0–5°C for 4–6 hours.
- The product is purified via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Reaction Time | 4–6 hours |
This method is less common due to challenges in controlling regioselectivity.
Comparative Analysis of Methods
Efficiency and Scalability
- Electrophilic Chloromethylation offers higher yields (75%) and simpler purification.
- Friedel-Crafts Alkylation requires stringent temperature control but achieves moderate yields.
Byproducts and Challenges
- Competing side reactions (e.g., over-chlorination) occur in both methods.
- Acidic conditions in electrophilic chloromethylation may degrade sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropanones
1-(4-Hydroxyphenyl)propan-2-one
- Structure : Lacks the chloromethyl group; hydroxyl at C3.
- Molecular Formula : C9H10O2 (MW: 150.18 g/mol).
- Key Differences : Absence of chloromethyl reduces electrophilic reactivity and molecular weight. The hydroxyl group enhances solubility in polar solvents compared to the target compound .
1-(4-Chlorophenyl)propan-2-one
- Structure : Chlorine substituent at C4 instead of chloromethyl.
- Molecular Formula : C9H9ClO (MW: 168.62 g/mol).
- Key Differences : The chloro group is less reactive than chloromethyl, limiting its utility in nucleophilic substitution reactions. Lower molecular weight and altered lipophilicity .
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one
Chalcone Derivatives
3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Structure : Chalcone (α,β-unsaturated ketone) with 4-chlorophenyl and 2-hydroxyphenyl groups.
- Molecular Formula : C15H11ClO2 (MW: 258.70 g/mol).
- Key Differences: The conjugated double bond in chalcones enhances π-electron delocalization, leading to distinct UV-Vis absorption and nonlinear optical (NLO) properties.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Structure : Chalcone with 4-chlorophenyl and 4-methoxyphenyl substituents.
- Molecular Formula : C16H13ClO2 (MW: 272.73 g/mol).
- Key Differences : Methoxy group improves solubility in organic solvents, while the chloro group enhances thermal stability. Such chalcones are often studied for antimicrobial or anticancer activities .
Halogenated Propanones
1-Chloro-1-(2,4-difluorophenyl)propan-2-one
- Structure : Chlorine and difluorophenyl groups at the ketone position.
- Molecular Formula : C9H7ClF2O (MW: 204.60 g/mol).
- Key Differences: The geminal chlorine and difluorophenyl groups create steric hindrance, reducing reactivity at the carbonyl carbon. Potential as a building block in fluorinated pharmaceuticals .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Structure : Cyclopropyl and 4-chlorophenyl substituents.
- Molecular Formula : C12H13ClO (MW: 208.68 g/mol).
- Used in synthetic intermediates for bioactive molecules .
Comparative Data Table
Stability and Handling Considerations
- Stability : The hydroxyl group may necessitate storage under inert conditions to prevent oxidation. The chloromethyl group is prone to hydrolysis, requiring anhydrous handling .
- Spectroscopy : Distinct 1H NMR signals are expected for the hydroxyl (δ ~5–6 ppm) and chloromethyl (δ ~4.5 ppm) groups, aiding structural verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
